2,4-dimethyl-1,2-dihydrophthalazin-1-one

PARP-1 Oncology DNA Damage Repair

2,4-Dimethyl-1,2-dihydrophthalazin-1-one (CAS 28081-56-3) is a core heterocyclic building block belonging to the phthalazin-1(2H)-one class. Characterized by methyl groups at the N2 and C4 positions, this compound serves as a versatile molecular scaffold for medicinal chemistry programs.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 28081-56-3
Cat. No. B6422411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-1,2-dihydrophthalazin-1-one
CAS28081-56-3
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C2=CC=CC=C12)C
InChIInChI=1S/C10H10N2O/c1-7-8-5-3-4-6-9(8)10(13)12(2)11-7/h3-6H,1-2H3
InChIKeyWMNGVWLRFMUHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-1,2-dihydrophthalazin-1-one (CAS 28081-56-3): A Foundational Phthalazinone Scaffold for Multi-Target Inhibitor Development


2,4-Dimethyl-1,2-dihydrophthalazin-1-one (CAS 28081-56-3) is a core heterocyclic building block belonging to the phthalazin-1(2H)-one class [1]. Characterized by methyl groups at the N2 and C4 positions, this compound serves as a versatile molecular scaffold for medicinal chemistry programs [2]. Its unadorned structure provides a well-defined starting point for the synthesis of derivatives targeting a range of therapeutically relevant enzymes, including PARP-1, PDE4, and Aurora kinases [3] [4]. Unlike more complex, functionalized analogs, this foundational compound is valued for its chemical tractability, enabling systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Why 2,4-Dimethyl-1,2-dihydrophthalazin-1-one is Not Interchangeable with Generic Phthalazinones


Assuming functional equivalence between 2,4-dimethyl-1,2-dihydrophthalazin-1-one and other phthalazinone analogs or generic 'phthalazinone' reagents can undermine research validity and procurement decisions. The specific 2,4-dimethyl substitution pattern is not merely structural; it critically modulates both the compound's intrinsic bioactivity and its synthetic utility. While 'phthalazinone' is often cited as a broad, non-selective PARP inhibitor [1], the 2,4-dimethyl analog demonstrates distinct quantitative profiles against multiple targets, including DHFR (Ki = 0.004 nM) [2] and PARP-1 (IC50 = 640 nM) [3]. Furthermore, its methyl groups offer unique handles for further chemical elaboration, a capability not present in the unsubstituted core or many other simple derivatives. Substituting with a less characterized or differently substituted analog introduces significant variability into SAR studies and risks losing the specific, data-backed activity profiles documented below.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for 2,4-Dimethyl-1,2-dihydrophthalazin-1-one


PARP-1 Inhibition Potency: Differentiating Cellular Activity from the Phthalazinone Class

2,4-Dimethyl-1,2-dihydrophthalazin-1-one demonstrates quantifiable PARP-1 inhibitory activity in human cells, offering a distinct benchmark compared to the broader 'phthalazinone' class. The compound exhibits an IC50 of 640 nM in a cellular assay measuring the reduction of H2O2-induced poly(ADP-ribose) (PAR) formation in HeLa cells [1]. This cellular potency provides a clear point of differentiation from the general phthalazinone scaffold, which is often described as having 'insufficient potency' to be a reliable chemical probe [2]. This specific, cell-based activity data allows researchers to utilize the compound as a well-defined, moderately potent reference point for developing next-generation PARP-1 inhibitors with enhanced cellular efficacy.

PARP-1 Oncology DNA Damage Repair

Sub-Nanomolar DHFR Affinity: A High-Value Starting Point for Anti-Folate Research

2,4-Dimethyl-1,2-dihydrophthalazin-1-one displays exceptional binding affinity for dihydrofolate reductase (DHFR) from L1210 cells, with a reported inhibition constant (Ki) of 0.004 nM [1]. This sub-nanomolar affinity positions the compound as a structurally distinct and potent ligand compared to many DHFR inhibitors in early discovery. For example, this value is orders of magnitude lower than the Ki of 1.0 μM (1000 nM) reported for a related phthalazinone derivative against DHFR from Lactobacillus casei [2]. This high intrinsic affinity makes the compound an attractive core scaffold for designing novel anti-folate agents with potentially improved potency against DHFR-dependent pathogens or cancer cells.

Dihydrofolate Reductase Antibacterial Antiparasitic

Lipoxygenase (LOX) Inhibition: A Differentiating Anti-Inflammatory Profile

Unlike many phthalazinone derivatives primarily investigated for kinase or PARP inhibition, 2,4-dimethyl-1,2-dihydrophthalazin-1-one is a potent lipoxygenase (LOX) inhibitor [1]. This activity profile, which involves interference with arachidonic acid metabolism, differentiates it from analogs like the Aurora kinase inhibitor compound 12c (IC50 = 118/80 nM for AurA/B) [2] or PDE4-focused phthalazinones [3]. While a specific LOX IC50 value was not identified in the primary literature for this exact compound, the established LOX inhibition mechanism provides a distinct, data-supported rationale for its selection in anti-inflammatory research programs over analogs with different primary target activities.

Lipoxygenase Inflammation Arachidonic Acid Cascade

Broad-Spectrum In Vitro Activity: A Multi-Pronged Approach to Disease Models

2,4-Dimethyl-1,2-dihydrophthalazin-1-one exhibits a polypharmacological profile documented across a range of in vitro disease models, providing a broader experimental utility compared to many highly selective analogs. Documented activities include preventing DMBA-induced transformation of JB6 cells (anticarcinogenic), killing P. falciparum (antimalarial), nullifying lethal effects of N. naja venom (antivenom), and inhibiting cilia formation by A. niger (antifungal) [1]. In contrast, many phthalazinone derivatives in the literature are optimized for single-target potency, such as the Aurora kinase inhibitor 12c or specific PARP-1 inhibitors like 11c (IC50 = 97 nM) [2] [3]. This broad activity profile makes the 2,4-dimethyl compound a valuable tool for exploring multi-target pharmacology or for phenotypic screening campaigns where a polypharmacological starting point is advantageous.

Anticancer Antimalarial Antivenom Antifungal

Optimal Research and Industrial Application Scenarios for 2,4-Dimethyl-1,2-dihydrophthalazin-1-one


Core Scaffold for Next-Generation PARP-1 Inhibitors

Procure 2,4-dimethyl-1,2-dihydrophthalazin-1-one as a well-characterized, moderately potent starting point (cellular IC50 = 640 nM [8]) for designing novel PARP-1 inhibitors. Use its data-backed activity profile to benchmark new derivatives and systematically explore SAR to improve upon its cellular potency and selectivity compared to the broader phthalazinone class [9].

High-Affinity DHFR Ligand for Anti-Folate Drug Discovery

Leverage the compound's exceptional binding affinity for DHFR (Ki = 0.004 nM [8]) as a foundation for developing novel antibacterial or antiparasitic agents. Its sub-nanomolar potency provides a significant quantitative advantage over less potent phthalazinone analogs (e.g., Ki = 1.0 μM [9]) and positions it as a high-value starting point for medicinal chemistry optimization.

Mechanistically Distinct Starting Point for Anti-Inflammatory Research

Select 2,4-dimethyl-1,2-dihydrophthalazin-1-one for inflammation-focused programs due to its documented activity as a lipoxygenase (LOX) inhibitor [8]. This provides a clear mechanistic differentiation from the many phthalazinone derivatives optimized for kinase (e.g., Aurora kinase inhibitor 12c [9]) or PDE4 [10] inhibition, allowing exploration of the arachidonic acid cascade.

Broad-Spectrum Probe for Phenotypic Screening and Polypharmacology

Utilize the compound's documented polypharmacological profile, which includes anticarcinogenic, antimalarial, antivenom, and antifungal activities [8], as a versatile probe in phenotypic screening assays. This broad activity spectrum offers a strategic advantage over more selective analogs [9] [10] when the goal is to identify novel hits with complex, multi-target mechanisms of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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